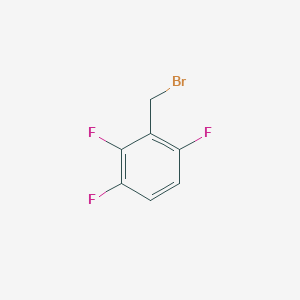

2,3,6-Trifluorobenzyl bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-1,3,4-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3/c8-3-4-5(9)1-2-6(10)7(4)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPBWEVKHPSNBCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CBr)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333882 | |

| Record name | 2,3,6-Trifluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151412-02-1 | |

| Record name | 2,3,6-Trifluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6-Trifluorobenzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Technical-Guide-to-2,3,6-Trifluorobenzyl-Bromide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,6-Trifluorobenzyl bromide is a crucial fluorinated building block in modern organic synthesis, particularly within medicinal chemistry and materials science. Its unique electronic properties, conferred by the trifluorinated phenyl ring, combined with the reactivity of the benzylic bromide, make it a versatile reagent for introducing the 2,3,6-trifluorobenzyl moiety into a diverse range of molecular scaffolds. This guide provides a comprehensive overview of its chemical and physical properties, established synthetic routes, characteristic reactivity, and key applications. Furthermore, it offers detailed, field-tested experimental protocols and essential safety information to equip researchers with the knowledge required for its effective and safe utilization in the laboratory.

Introduction

Fluorine-containing organic molecules have garnered significant attention in the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine atoms into a molecule can dramatically alter its physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] this compound (TFBB) has emerged as a valuable reagent for this purpose. The trifluorosubstitution pattern on the aromatic ring, coupled with the reactive bromomethyl group, provides a powerful tool for synthetic chemists. This guide aims to serve as an in-depth technical resource, consolidating critical information on TFBB to facilitate its application in research and development.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic characteristics is fundamental for its use in synthesis, including for identity confirmation and purity assessment.

Table 1: Physicochemical Properties of this compound [3]

| Property | Value |

| CAS Number | 151412-02-1 |

| Molecular Formula | C₇H₄BrF₃ |

| Molecular Weight | 225.01 g/mol [3][4] |

| Appearance | Liquid |

| Boiling Point | 114 °C[3] |

| Density | 1.718 g/mL at 25 °C[3] |

| Refractive Index (n20/D) | 1.5074[3] |

| Flash Point | 91 °C (195.8 °F) - closed cup[3] |

| Storage Temperature | 2-8°C[3] |

Spectroscopic Profile:

-

¹H NMR: The methylene protons (-CH₂Br) would appear as a singlet, significantly downfield due to the deshielding effects of the adjacent bromine atom and the aromatic ring. The aromatic protons would present as complex multiplets due to proton-proton and proton-fluorine couplings.

-

¹³C NMR: The spectrum would show seven distinct signals. The benzylic carbon (-CH₂Br) would be found in the aliphatic region, while the six aromatic carbons would appear in the aromatic region, with their chemical shifts influenced by the fluorine and bromomethyl substituents. Carbon-fluorine coupling would be observable.

-

¹⁹F NMR: Three distinct signals would be expected, corresponding to the three non-equivalent fluorine atoms on the phenyl ring.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[5]

-

IR Spectroscopy: Key absorption bands would include C-H stretching for the aromatic and methylene groups, C=C stretching for the aromatic ring, and a strong C-Br stretching vibration at a lower frequency.

Synthesis and Manufacturing

The primary industrial synthesis of this compound typically involves the bromination of a suitable precursor, such as 2,3,6-trifluorotoluene or 2,3,6-trifluorobenzyl alcohol.

A common laboratory-scale synthesis involves the conversion of the corresponding alcohol:

-

From 2,3,6-Trifluorobenzyl Alcohol: The alcohol can be synthesized by the reduction of 2,5,6-trifluorobenzoic acid.[6] The subsequent bromination of 2,3,6-trifluorobenzyl alcohol can be achieved using reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).[7] This is a standard and effective method for converting benzylic alcohols to their corresponding bromides.

Caption: General scheme for the Sₙ2 reaction of this compound.

Applications in Drug Discovery and Development

The 2,3,6-trifluorobenzyl group is a valuable moiety in the design of new therapeutic agents. [8]Its incorporation can confer several advantageous properties:

-

Metabolic Stability: The presence of fluorine atoms can block sites of oxidative metabolism, increasing the half-life of a drug. [1][8]* Lipophilicity: The trifluoromethyl group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability. [8]* Protein-Ligand Interactions: The fluorine atoms can participate in favorable interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions, potentially increasing binding affinity and potency. [8] This building block is utilized in the synthesis of a range of biologically active molecules, including potential anti-cancer, anti-inflammatory, and antiviral agents. [9][10]

Experimental Protocols

The following protocols are provided as examples and should be adapted based on the specific substrate and laboratory conditions.

Protocol 1: General Procedure for O-Alkylation of a Phenol

-

Preparation: To a solution of the phenol (1.0 eq.) in a suitable polar aprotic solvent (e.g., acetone, DMF, or acetonitrile) in a round-bottom flask, add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq.).

-

Reaction: Stir the mixture at room temperature for 15-30 minutes to form the phenoxide. Add this compound (1.1 eq.) dropwise to the suspension.

-

Monitoring: Heat the reaction mixture to 50-60 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Work-up: After cooling to room temperature, filter off the base. Evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired ether.

Causality: Potassium carbonate is a sufficiently strong base to deprotonate the phenol without causing side reactions. A slight excess of the benzyl bromide ensures complete consumption of the limiting phenol. Heating accelerates the rate of the Sₙ2 reaction.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions.

-

Hazards: It is classified as corrosive and causes severe skin burns and eye damage. [3][11][12][13]It is also a lachrymator, meaning it causes irritation and tearing of the eyes. [12]Inhalation may cause respiratory irritation. [14]* Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. [3][13]* Handling: Avoid contact with skin, eyes, and clothing. [11]Do not breathe vapors or mists. [11]Keep away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines. [11]* Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. [11][12]It is recommended to store it under an inert atmosphere at 2-8°C. [3]* Disposal: Dispose of waste in accordance with local, state, and federal regulations. [12]

Conclusion

This compound is a potent and versatile reagent in organic synthesis. Its unique combination of a reactive benzylic bromide and an electronically modified aromatic ring makes it an indispensable tool for the synthesis of complex molecules, particularly in the field of drug discovery. A comprehensive understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective application in the laboratory.

References

- PrepChem.com. (n.d.). Synthesis of 2,3,5,6-tetrafluorobenzyl bromide.

- PrepChem.com. (n.d.). Synthesis of 2,3,6-trifluorobenzyl alcohol.

- Boronpharm. (2025). What new applications of 2,4,5-Trifluorobenzyl Bromide have been discovered?.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Organic Synthesis: The Versatility of 2,4,5-Trifluorobenzyl Bromide.

- PubChemLite. (n.d.). This compound (C7H4BrF3).

- PrepChem.com. (n.d.). Synthesis of 2,3,6-trifluorobenzyl chloride.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Fluorobenzyl Bromide in Modern Pharmaceutical Synthesis.

- Alachem Co., Ltd. (n.d.). 151412-02-1 | this compound.

Sources

- 1. kaibangchem.com [kaibangchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 2,3,6-トリフルオロベンジルブロミド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 151412-02-1 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 5. PubChemLite - this compound (C7H4BrF3) [pubchemlite.lcsb.uni.lu]

- 6. prepchem.com [prepchem.com]

- 7. 2-(Trifluoromethyl)benzyl bromide synthesis - chemicalbook [chemicalbook.com]

- 8. Buy this compound | 151412-02-1 [smolecule.com]

- 9. chemimpex.com [chemimpex.com]

- 10. nbinno.com [nbinno.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. synquestlabs-azuredev-test.azurewebsites.net [synquestlabs-azuredev-test.azurewebsites.net]

An In-depth Technical Guide to 2,3,6-Trifluorobenzyl Bromide for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Benzyl Bromides

2,3,6-Trifluorobenzyl bromide is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemistry, and materials science. The strategic placement of three fluorine atoms on the benzene ring dramatically alters the molecule's electronic properties, lipophilicity, and metabolic stability. This makes it a valuable building block for introducing the 2,3,6-trifluorobenzyl moiety into larger, more complex molecules. The presence of the reactive benzyl bromide group allows for a variety of nucleophilic substitution reactions, making it a versatile reagent in organic synthesis. This guide provides a comprehensive overview of the physical properties, safe handling, and synthetic applications of this compound.

Compound Identification and Core Physical Properties

Chemical Structure:

Caption: Chemical structure and key identifiers of this compound.

A clear understanding of the physical properties of this compound is essential for its proper handling, storage, and use in chemical reactions. The key physical data are summarized in the table below.

| Property | Value | Source |

| Appearance | Colorless liquid | [1] |

| Molecular Weight | 225.01 g/mol | [2] |

| Boiling Point | 114 °C (lit.) | [2] |

| Density | 1.718 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.5074 (lit.) | [2] |

| Flash Point | 91 °C (195.8 °F) - closed cup | [2] |

| Storage Temperature | 2-8°C | [2] |

In-Depth Analysis of Physicochemical Characteristics

Reactivity and Stability: this compound is a reactive compound, primarily due to the presence of the benzylic bromide. This functional group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions (SN1 and SN2). It is also classified as a lachrymator, a substance that irritates the eyes and causes tearing.[1] The compound is sensitive to moisture and should be stored under an inert atmosphere to prevent hydrolysis.[3] Incompatible materials include bases, strong oxidizing agents, alcohols, amines, and metals.[3]

Applications in Synthesis

The unique properties conferred by the trifluorinated ring make this compound a valuable reagent in several areas:

-

Medicinal Chemistry: The trifluoromethyl group can enhance the metabolic stability and membrane permeability of drug candidates.[4] The benzyl bromide moiety allows for the efficient coupling of this group to various molecular scaffolds.[4]

-

Organic Synthesis: It serves as a precursor for a wide range of trifluoromethyl-substituted compounds.[4]

-

Materials Science: It can be used to functionalize surfaces, imparting properties like water repellency and low surface energy.[4] It is also a potential starting material for the synthesis of fluorinated polymers with enhanced thermal stability and chemical resistance.[4]

Experimental Protocol: A General Procedure for Nucleophilic Substitution

The following is a generalized protocol for a nucleophilic substitution reaction using this compound. Note: This is a representative example and specific conditions will vary depending on the nucleophile and desired product.

Objective: To synthesize a 2,3,6-trifluorobenzyl ether from an alcohol.

Materials:

-

This compound

-

Anhydrous alcohol (e.g., ethanol, isopropanol)

-

A non-nucleophilic base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran, acetonitrile)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Deprotonation: Cool the solution in an ice bath and slowly add the base. Stir for 15-30 minutes to allow for the formation of the alkoxide.

-

Addition of Electrophile: Slowly add a solution of this compound in the anhydrous solvent to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS). Gentle heating may be required.

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Caption: A generalized workflow for a nucleophilic substitution reaction using this compound.

Safety and Handling

This compound is a corrosive and hazardous chemical that requires careful handling.[1]

Hazard Identification:

Personal Protective Equipment (PPE):

-

Wear protective gloves, protective clothing, eye protection, and a face shield.[1]

-

Use only in a well-ventilated area, preferably under a chemical fume hood.[1]

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek immediate medical attention.[1]

-

Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing and seek immediate medical attention.[5]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[5]

Storage and Disposal:

-

Store in a cool, dry, and well-ventilated place in a tightly closed container.[1]

-

Store locked up.[5]

-

Dispose of contents and container to an approved waste disposal plant.[1]

Conclusion

This compound is a key synthetic intermediate with a unique combination of reactivity and physical properties derived from its fluorinated aromatic ring and benzylic bromide functionality. A thorough understanding of its physical properties, safe handling procedures, and reaction characteristics is paramount for its effective and safe utilization in research and development. This guide provides a foundational understanding for scientists and professionals working with this versatile compound.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 26). Mastering Organic Synthesis: The Versatility of 2,4,5-Trifluorobenzyl Bromide.

- ChemBK. (2024, April 9). 2-(trifluoromethoxy)benzyl bromide.

- Google Patents. (n.d.). CN102070398A - Preparation method of 2,6-difluorobenzyl bromide.

- Organic Chemistry Portal. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor.

- PrepChem.com. (n.d.). Synthesis of benzyl bromide.

Sources

Introduction: The Strategic Importance of 2,3,6-Trifluorobenzyl Bromide

An In-Depth Technical Guide to 2,3,6-Trifluorobenzyl Bromide for Advanced Chemical Synthesis

This compound (CAS No. 151412-02-1) is a highly reactive, fluorinated organic compound that has emerged as a critical building block for researchers in medicinal chemistry, materials science, and agrochemical development.[1][2] Its utility lies in the unique combination of a reactive benzylic bromide handle and a trifluorinated phenyl ring. This specific substitution pattern (2,3,6-) imparts distinct electronic properties and steric influences that are of significant interest in the rational design of complex molecules.

The presence of fluorine atoms can profoundly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4][5] The 2,3,6-trifluorobenzyl moiety, when incorporated into a larger molecular framework, serves as a powerful tool for fine-tuning these characteristics. This guide provides a comprehensive technical overview for scientists and drug development professionals, covering its synthesis, reactivity, applications, and essential safety protocols, grounded in established chemical principles.

Physicochemical & Spectroscopic Profile

A clear understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The key data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 151412-02-1 | [6][7] |

| Molecular Formula | C₇H₄BrF₃ | [6][7] |

| Molecular Weight | 225.01 g/mol | [6][7] |

| Appearance | Colorless Liquid | [8] |

| Boiling Point | 114 °C | [6] |

| Density | 1.718 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.5074 | [6][9] |

| Flash Point | 91 °C (195.8 °F) - closed cup | [6] |

| InChI Key | JPBWEVKHPSNBCE-UHFFFAOYSA-N | [6] |

Spectroscopic Signatures

While specific spectra are proprietary, the expected NMR signatures can be predicted based on its structure, providing a critical tool for reaction monitoring and product verification.

-

¹H NMR: The most distinct signal will be a singlet for the benzylic methylene protons (-CH₂Br), typically appearing in the range of δ 4.5-4.8 ppm. The aromatic region will display complex multiplets due to proton-proton and proton-fluorine coupling.

-

¹³C NMR: The benzylic carbon (-CH₂Br) signal is expected around δ 30-35 ppm. The aromatic carbons will appear between δ 110-160 ppm, with their chemical shifts and splitting patterns dictated by complex C-F coupling constants.

-

¹⁹F NMR: This is a powerful technique for confirming the substitution pattern. Three distinct signals are expected, each showing coupling to the other fluorine nuclei and nearby protons.[10][11] The chemical shifts provide a definitive fingerprint of the fluorination pattern on the aromatic ring.

Synthesis: Pathway to a Key Intermediate

The principal industrial and laboratory-scale synthesis of this compound proceeds via the free-radical bromination of its corresponding toluene precursor, 2,3,6-trifluorotoluene. This reaction is selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate.[12]

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol: Free-Radical Bromination

This protocol describes a representative method for the benzylic bromination of 2,3,6-trifluorotoluene.

-

Reactor Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 2,3,6-trifluorotoluene (1.0 eq) and a suitable solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) to the solution. NBS is preferred over liquid bromine for its ease of handling and for maintaining a low concentration of Br₂ during the reaction, which suppresses competing electrophilic aromatic substitution.

-

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) (0.02 eq). Alternatively, the reaction can be initiated by irradiating the flask with a UV lamp.[13][14]

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 2-4 hours. The reaction progress can be monitored by GC-MS or TLC. The disappearance of the starting material and the formation of a higher-density succinimide byproduct (which floats) are indicators of reaction completion.

-

Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate sequentially with a 10% sodium thiosulfate solution (to quench any remaining bromine), water, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude oil is then purified by vacuum distillation to yield this compound as a clear liquid.[15]

Causality and Mechanism

The selectivity of this reaction hinges on the stability of the intermediate radical. The benzylic C-H bond is significantly weaker than the aromatic C-H bonds because its homolytic cleavage results in a resonance-stabilized benzylic radical.[12]

Caption: Simplified mechanism of free-radical benzylic bromination.

Reactivity and Synthetic Utility

The synthetic power of this compound stems from the lability of the carbon-bromine bond, making it an excellent electrophile for nucleophilic substitution reactions.[16]

Core Reactivity: Nucleophilic Substitution

Benzylic halides are unique in that they can undergo substitution via both Sₙ1 and Sₙ2 pathways. The choice of mechanism is dictated by the reaction conditions.[17]

-

Sₙ2 Pathway: Favored by strong, non-bulky nucleophiles (e.g., CN⁻, N₃⁻, RS⁻) in polar aprotic solvents (e.g., Acetone, DMF, MeCN). This pathway proceeds with an inversion of stereochemistry if the carbon were chiral.

-

Sₙ1 Pathway: Favored by weak nucleophiles (e.g., H₂O, ROH) in polar protic solvents. This pathway proceeds through a planar, resonance-stabilized benzylic carbocation intermediate.

The electron-withdrawing nature of the three fluorine atoms on the aromatic ring can slightly disfavor the formation of a carbocation (Sₙ1) while making the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack (Sₙ2).

Caption: Competing Sₙ1 and Sₙ2 pathways for this compound.

General Protocol for Nucleophilic Substitution (O-Alkylation)

This protocol provides a general method for the synthesis of a benzyl ether, a common transformation in drug development.

-

Setup: In a round-bottom flask, dissolve a suitable alcohol or phenol (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile.

-

Deprotonation: Add a non-nucleophilic base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq) portion-wise at 0 °C to generate the alkoxide/phenoxide nucleophile.

-

Alkylation: To the resulting slurry, add a solution of this compound (1.05 eq) in the same solvent dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours until the starting material is consumed (monitored by TLC).

-

Quenching & Extraction: Carefully quench the reaction with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired ether.

Applications in Research and Development

The 2,3,6-trifluorobenzyl group is a privileged scaffold in modern chemistry due to the beneficial properties conferred by the fluorine atoms.[1]

-

Medicinal Chemistry: Fluorine substitution is a well-established strategy to enhance drug efficacy.[3] The 2,3,6-trifluorobenzyl moiety can improve metabolic stability by blocking sites of oxidative metabolism, increase membrane permeability due to enhanced lipophilicity, and modulate protein-ligand interactions through favorable electrostatic contacts.[1] This makes the parent bromide an invaluable starting material for synthesizing novel anti-cancer, anti-inflammatory, and antiviral agents.[3][18][19]

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorinated groups can lead to the development of more potent and environmentally stable pesticides and herbicides.[2][3] this compound serves as a key intermediate for creating these next-generation crop protection agents.

-

Materials Science: This reagent is used in the synthesis of specialty fluorinated polymers and coatings.[1][2] Materials incorporating this moiety can exhibit enhanced thermal stability, chemical resistance, and unique surface properties like hydrophobicity.[1]

Safety and Handling

This compound is a corrosive and lachrymatory substance that requires careful handling in a controlled laboratory environment.[8]

| Hazard Information | Details | Source(s) |

| GHS Pictogram | GHS05 (Corrosion) | [6] |

| Signal Word | Danger | [6][8] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. | [6][8] |

| Classification | Skin Corrosion/Irritation Category 1B | [6][20] |

| Other Hazards | Lachrymator (causes tearing) | [8] |

Protocol for Safe Handling and Storage

-

Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors.[8] An eyewash station and safety shower must be readily accessible.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles along with a face shield.[6][8]

-

Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe vapors or mists. Keep away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[21]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated corrosives area.[8] Storage at 2-8°C is recommended.[6]

-

Disposal: Dispose of waste contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

References

- 2,3,6-Trifluorobenzylbromide (CAS 151412-02-1). Chemical Processing. [Link]

- This compound 151412-02-1. Autech Industry Co.,Limited. [Link]

- Trifluorotoluene. Wikipedia. [Link]

- Supporting Inform

- Preparation of trifluorotoluene. PrepChem.com. [Link]

- Supporting Information. The Royal Society of Chemistry. [Link]

- Synthesis of 2,3,5,6-tetrafluorobenzyl bromide. PrepChem.com. [Link]

- 2,3,4-Trifluorobenzyl Bromide. MySkinRecipes. [Link]

- What new applications of 2,4,5-Trifluorobenzyl Bromide have been discovered? Blog. [Link]

- Preparation method for 2,6-dichloro-trifluorotoluene.

- Mastering Organic Synthesis: The Versatility of 2,4,5-Trifluorobenzyl Bromide. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide... RSC Publishing. [Link]

- SYNTHESIS OF p-TRIFLUOROMETHYL-TOLUENE AND 3,6-BIS(TRIFLUOROMETHYL) PHENANTHRENE USING SULFUR TETRAFLUORIDE. DTIC. [Link]

- Chem 117 Reference Spectra Spring 2011.

- Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide... PubMed Central. [Link]

- Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide... RSC Publishing. [Link]

- Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science. [Link]

- Fluorine NMR. University of Washington. [Link]

- The Role of 3-Fluorobenzyl Bromide in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin

- Preparation method of 2,6-difluorobenzyl bromide.

- Nucleophilic Substitution. Arts, Science, and Commerce College, Kolhar. [Link]

- (PDF) Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide...

- Selective C–F Functionalization of Unactivated Trifluoromethylarenes. PubMed Central. [Link]

- Chapter 3 Worked Problem 1 - Free Radical Bromination.

- Relative Rates of Radical Bromination Reactions.

Sources

- 1. Buy this compound | 151412-02-1 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. kaibangchem.com [kaibangchem.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. 2,3,6-トリフルオロベンジルブロミド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound , 98% , 151412-02-1 - CookeChem [cookechem.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. 2,3,6-TRIFLUOROBENZYL BROMIDE151412-02-1,Purity98%_Watson International Ltd [molbase.com]

- 10. biophysics.org [biophysics.org]

- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chapter 3 Worked Problem 1 [sites.science.oregonstate.edu]

- 13. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]

- 14. westfield.ma.edu [westfield.ma.edu]

- 15. prepchem.com [prepchem.com]

- 16. chemimpex.com [chemimpex.com]

- 17. asccollegekolhar.in [asccollegekolhar.in]

- 18. guidechem.com [guidechem.com]

- 19. 2,3,4-Trifluorobenzyl Bromide [myskinrecipes.com]

- 20. fishersci.com [fishersci.com]

- 21. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 2,3,6-Trifluorobenzyl Bromide

Abstract

2,3,6-Trifluorobenzyl bromide is a crucial fluorinated building block in the synthesis of pharmaceuticals and agrochemicals. The strategic placement of fluorine atoms on the benzene ring can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules.[1][2] This guide provides a comprehensive overview of the predominant synthetic route to this compound, focusing on the free-radical bromination of 2,3,6-trifluorotoluene. We will delve into the reaction mechanism, provide a detailed experimental protocol, discuss process optimization and safety considerations, and outline methods for purification and characterization. This document is intended for researchers, chemists, and process development professionals who require a thorough and practical understanding of this synthesis.

Introduction and Strategic Importance

Fluorinated organic compounds have become indispensable in modern drug discovery and materials science.[1] The trifluoromethyl group (CF3) is a well-known bioisostere for other chemical groups, but the introduction of individual fluorine atoms onto an aromatic ring offers a more nuanced approach to modulating a molecule's electronic and physical properties. This compound serves as a key intermediate, allowing for the incorporation of the 2,3,6-trifluorobenzyl moiety into larger, more complex structures. Its primary utility lies in its reactive benzylic bromide functional group, which readily participates in nucleophilic substitution (SN2) reactions.

Synthetic Strategies: An Overview

While several theoretical routes to this compound exist, the most industrially viable and commonly reported method is the side-chain bromination of 2,3,6-trifluorotoluene. This approach is favored for its atom economy and the relative availability of the starting material.

Alternative, less common strategies might include:

-

Bromination of 2,3,6-Trifluorobenzyl Alcohol : This involves converting the corresponding alcohol to the bromide, typically using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).[3] However, this adds a synthetic step, as the alcohol itself is often prepared by reducing 2,3,6-trifluorobenzoic acid.[4]

-

Halogen Exchange : Starting from 2,3,6-trifluorobenzyl chloride, a Finkelstein-type reaction could be employed to exchange the chlorine for bromine.[5]

This guide will focus exclusively on the direct, free-radical pathway from 2,3,6-trifluorotoluene, which represents the most efficient and direct synthetic route.

Core Synthesis: Free-Radical Bromination of 2,3,6-Trifluorotoluene

The selective bromination of the methyl group on the toluene ring, while leaving the aromatic ring untouched, is achieved via a free-radical chain reaction.[6] This reaction, often referred to as a Wohl-Ziegler bromination when using N-Bromosuccinimide (NBS), targets the benzylic C-H bonds because they are significantly weaker than the aromatic C-H bonds.[7][8] The stability of the intermediate benzyl radical is the key to this selectivity.[8]

The Causality of the Mechanism

The reaction proceeds through three distinct phases: initiation, propagation, and termination.

-

Initiation : The reaction is initiated by the homolytic cleavage of a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide, using heat or UV light. The initiator radical then abstracts a bromine atom from a brominating agent (e.g., NBS or Br₂), generating the crucial bromine radical (Br•).

-

Propagation (The Chain Reaction) :

-

A bromine radical (Br•) abstracts a hydrogen atom from the methyl group of 2,3,6-trifluorotoluene. This is the rate-determining step and is highly selective for the weakest C-H bond, which is the benzylic C-H bond (bond dissociation energy ~88 kcal/mol).[8] This step forms a stable 2,3,6-trifluorobenzyl radical and a molecule of hydrogen bromide (HBr).

-

The newly formed benzyl radical then reacts with a molecule of the brominating agent (e.g., Br₂) to form the desired product, this compound, and a new bromine radical (Br•).[8] This new bromine radical can then participate in another cycle, propagating the chain reaction.

-

-

Termination : The reaction ceases when two radicals combine to form a stable, non-radical species. This can happen in several ways, such as two bromine radicals combining to form Br₂ or a benzyl radical combining with a bromine radical.

The overall chemical transformation is as follows:

Caption: Step-by-step experimental workflow diagram.

Process Optimization and Troubleshooting

-

Solvent Choice : Carbon tetrachloride is a classic solvent for these reactions but is highly toxic and its use is restricted. Greener alternatives like acetonitrile or supercritical CO₂ have been shown to be effective. [9][10]* Initiator : While AIBN is common, benzoyl peroxide can also be used. The choice depends on the reaction temperature, as they have different decomposition rates.

-

Side Reactions : The primary side reaction is di-bromination, forming 2,3,6-trifluorobenzal bromide. This can be minimized by using a slight excess of the toluene starting material or by carefully controlling the stoichiometry of the brominating agent (NBS). Over-bromination can also be an issue if the reaction is left for too long.

-

Ring Bromination : Bromination on the aromatic ring is generally not observed under free-radical conditions. Electrophilic aromatic substitution requires a Lewis acid catalyst and different reaction conditions. [11]

Product Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are essential:

-

Gas Chromatography-Mass Spectrometry (GC-MS) : To assess purity and confirm the molecular weight (225.01 g/mol ). * Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Expect a singlet for the benzylic protons (-CH₂Br) around δ 4.5 ppm. The aromatic protons will appear as complex multiplets in the aromatic region (δ 6.8-7.5 ppm).

-

¹⁹F NMR : Expect three distinct signals corresponding to the three different fluorine environments on the aromatic ring.

-

¹³C NMR : Will show the expected number of carbon signals, with the benzylic carbon appearing around δ 30-35 ppm.

-

Physical Properties:

| Property | Value | Reference |

| CAS Number | 151412-02-1 | |

| Molecular Formula | C₇H₄BrF₃ | |

| Molecular Weight | 225.01 g/mol | |

| Boiling Point | 114 °C (lit.) | |

| Density | 1.718 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.5074 (lit.) |

Safety and Handling

This compound is a lachrymator and is corrosive. It can cause severe skin burns and eye damage. All manipulations must be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

-

Reagent Hazards :

-

N-Bromosuccinimide (NBS) : Is an irritant and light-sensitive.

-

Carbon Tetrachloride : Is a known carcinogen and is toxic. Handle with extreme care and use appropriate containment.

-

AIBN : Can decompose violently if heated without a solvent.

-

-

Waste Disposal : All chemical waste, especially halogenated solvents, must be disposed of according to institutional and local environmental regulations.

Conclusion

The synthesis of this compound via free-radical bromination of 2,3,6-trifluorotoluene is a robust and efficient method for producing this valuable synthetic intermediate. A thorough understanding of the reaction mechanism, careful control of reaction conditions to minimize side products, and strict adherence to safety protocols are paramount for a successful and safe synthesis. The detailed protocol and insights provided in this guide serve as a comprehensive resource for chemists in the pharmaceutical and fine chemical industries.

References

- CECRI, Karaikudi. (n.d.). A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis.

- Google Patents. (n.d.). EP0045431A1 - Process for the side-chain bromination of toluenes and mixtures of toluenes diversly highly brominated in the side chain.

- Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.

- Wikipedia. (n.d.). Toluene.

- PrepChem.com. (n.d.). Synthesis of 2,3,6-trifluorobenzyl chloride.

- Tanko, J. M., & Blackert, J. F. (1994). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science, 263(5144), 203–205.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Fluorination: How 4-(Trifluoromethyl)benzyl Bromide Drives Innovation in Chemical Synthesis.

- PrepChem.com. (n.d.). Synthesis of 2,3,6-trifluorobenzyl alcohol.

- Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution.

- Cantillo, D., de Frutos, O., Rincon, J. A., Mateos, C., & Kappe, C. O. (2014). In a continuous-flow protocol for the bromination of benzylic compounds. The Journal of Organic Chemistry, 79(1), 223–229.

- Oregon State University. (2020). Chapter 3 Worked Problem 1.

- Westfield State University. (n.d.). Relative Rates of Radical Bromination Reactions.

Sources

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. 2-(Trifluoromethyl)benzyl bromide synthesis - chemicalbook [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. 2,4,5-Trifluorobenzyl bromide synthesis - chemicalbook [chemicalbook.com]

- 6. Toluene - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Chapter 3 Worked Problem 1 [sites.science.oregonstate.edu]

- 9. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 11. krc.cecri.res.in [krc.cecri.res.in]

An In-Depth Technical Guide to 2,3,6-Trifluorobenzyl Bromide: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,6-trifluorobenzyl bromide, a key fluorinated building block in modern organic synthesis. The strategic placement of three fluorine atoms on the benzene ring significantly influences the molecule's reactivity and imparts unique properties to its derivatives. This guide delves into the molecular structure, detailed spectroscopic analysis, synthetic methodologies, and critical applications of this compound, with a particular focus on its role in the development of pharmaceuticals and advanced materials. The content is designed to equip researchers and professionals in drug discovery and chemical development with the essential knowledge to effectively utilize this versatile reagent.

Introduction: The Significance of Fluorinated Benzyl Halides

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties.[1] In the realm of medicinal chemistry, fluorination is a widely employed strategy to enhance metabolic stability, improve bioavailability, and modulate the binding affinity of drug candidates.[2] Benzyl bromides, as reactive electrophiles, are fundamental reagents for the introduction of the benzyl moiety through nucleophilic substitution reactions. The combination of a trifluorinated aromatic ring and a reactive bromomethyl group makes this compound a highly valuable intermediate in the synthesis of complex molecular architectures.[1] This guide will provide a detailed exploration of its molecular characteristics and practical utility.

Molecular Structure and Physicochemical Properties

This compound possesses a well-defined molecular structure that dictates its reactivity and physical characteristics.

Structural Representation

The core of the molecule consists of a benzene ring substituted with three fluorine atoms at positions 2, 3, and 6, and a bromomethyl group at position 1.

Caption: 2D structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.[3]

| Property | Value |

| CAS Number | 151412-02-1 |

| Molecular Formula | C₇H₄BrF₃ |

| Molecular Weight | 225.01 g/mol |

| Boiling Point | 114 °C |

| Density | 1.718 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.5074 |

Spectroscopic Analysis: A Molecular Fingerprint

Spectroscopic data is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the benzylic protons (CH₂Br) and multiplets for the two aromatic protons. The chemical shift of the benzylic protons is influenced by the adjacent bromine atom and the electron-withdrawing trifluorinated phenyl ring.[4][5]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons are significantly affected by the attached fluorine atoms, exhibiting characteristic C-F coupling.[6][7]

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds due to the wide chemical shift range of the ¹⁹F nucleus.[8][9] It is expected to show three distinct signals for the non-equivalent fluorine atoms, with complex coupling patterns arising from F-F and F-H interactions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected absorptions include:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic, CH₂): ~2960-2850 cm⁻¹

-

C=C stretching (aromatic): ~1600-1450 cm⁻¹

-

C-F stretching: Strong absorptions in the fingerprint region, typically around 1350-1000 cm⁻¹

-

C-Br stretching: ~690-515 cm⁻¹[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound will show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.[10] Common fragmentation pathways would involve the loss of a bromine radical to form the stable trifluorobenzyl cation, which would be a prominent peak in the spectrum. Further fragmentation of the aromatic ring may also be observed.[11]

Synthesis of this compound

The primary synthetic route to this compound involves the bromination of the corresponding alcohol, 2,3,6-trifluorobenzyl alcohol.

Synthesis of the Precursor: 2,3,6-Trifluorobenzyl Alcohol

A common method for the synthesis of 2,3,6-trifluorobenzyl alcohol is the reduction of 2,3,6-trifluorobenzoic acid.[12]

Experimental Protocol:

-

To a solution of sodium borohydride in tetrahydrofuran (THF), a solution of 2,3,6-trifluorobenzoic acid in THF is added dropwise at a temperature below 10 °C with stirring.

-

Following this, a solution of boron trifluoride etherate (BF₃·(C₂H₅)₂O) in THF is added dropwise under ice cooling.

-

The reaction mixture is then stirred at room temperature overnight.

-

The reaction is quenched by pouring it into ice water and the product is extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 2,3,6-trifluorobenzyl alcohol.[12]

Caption: Synthesis of 2,3,6-trifluorobenzyl alcohol.

Bromination of 2,3,6-Trifluorobenzyl Alcohol

The conversion of the alcohol to the bromide can be achieved using various brominating agents, with phosphorus tribromide (PBr₃) being a common choice.[13]

Experimental Protocol:

-

A solution of 2,3,6-trifluorobenzyl alcohol in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) is prepared in a reaction vessel under an inert atmosphere.

-

The solution is cooled in an ice bath, and phosphorus tribromide is added dropwise with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and the solvent is removed under reduced pressure to afford the crude this compound.

-

Purification can be achieved by vacuum distillation or column chromatography.

Caption: Bromination of 2,3,6-trifluorobenzyl alcohol.

Reactivity and Applications in Organic Synthesis

This compound is a versatile electrophile that readily participates in nucleophilic substitution reactions. The electron-withdrawing nature of the trifluorinated ring enhances the electrophilicity of the benzylic carbon, making it susceptible to attack by a wide range of nucleophiles.

Nucleophilic Substitution Reactions

As a primary benzylic halide, this compound typically undergoes nucleophilic substitution via an Sₙ2 mechanism. This results in the formation of a new carbon-nucleophile bond with inversion of configuration if the carbon were chiral. The high reactivity of benzylic halides is attributed to the stabilization of the transition state by the adjacent aromatic ring.

Applications in Pharmaceutical Synthesis

Applications in Agrochemical Synthesis

Fluorinated compounds play a crucial role in the agrochemical industry, leading to the development of more potent and environmentally benign pesticides and herbicides.[14] The unique properties conferred by the trifluoromethyl group, such as increased lipophilicity and metabolic stability, can enhance the efficacy and selectivity of agrochemicals.[2] this compound serves as a key starting material for the synthesis of novel active ingredients in this sector.

Applications in Materials Science

The introduction of fluorinated moieties into polymers and other materials can significantly enhance their thermal stability, chemical resistance, and surface properties. This compound can be used to functionalize surfaces or as a monomer in the synthesis of specialty polymers with desirable characteristics such as hydrophobicity and low surface energy.[1]

Safety and Handling

This compound is a corrosive and lachrymatory substance. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[3] It is classified as a skin corrosive and can cause severe skin burns and eye damage.[3] Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its unique combination of a reactive benzylic bromide and an electron-withdrawing trifluorinated aromatic ring makes it an important building block for the synthesis of a wide range of compounds with applications in pharmaceuticals, agrochemicals, and materials science. A thorough understanding of its molecular structure, spectroscopic properties, and reactivity is crucial for its effective utilization in research and development. This guide provides a solid foundation for scientists and professionals working with this important fluorinated intermediate.

References

- Wiley-VCH. (2007).

- Sigma-Aldrich. This compound 97% 151412-02-1.

- Organic Syntheses. (2015). Org. Synth. 2015, 92, 117.

- PrepChem.com. Synthesis of 2,3,6-trifluorobenzyl chloride.

- Blog. (2025). What new applications of 2,4,5-Trifluorobenzyl Bromide have been discovered?

- Journal of Agricultural and Food Chemistry. (2022).

- Supporting Information. (n.d.).

- ChemicalBook. 2,6-Difluorobenzyl bromide(85118-00-9) 13C NMR spectrum.

- PrepChem.com. Synthesis of 2,3,6-trifluorobenzyl alcohol.

- Smolecule. Buy this compound | 151412-02-1.

- Google P

- University of California, Santa Barbara. 19Flourine NMR.

- University College London. H NMR Spectroscopy.

- Sigma-Aldrich. 2-(Trifluoromethyl)benzyl bromide 96 395-44-8.

- The Royal Society of Chemistry. (2015).

- Beilstein Journals.

- Chemistry LibreTexts. (2023).

- ChemicalBook. 2-(Trifluoromethyl)benzyl bromide synthesis.

- Sigma-Aldrich. 2,4,6-trifluorobenzyl bromide AldrichCPR.

- Sigma-Aldrich. 2,3,4,5,6-Pentafluorobenzyl bromide 99 1765-40-8.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

- RSC Publishing. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile.

- ChemicalBook. 2,4,6-TRIFLUOROBENZYL BROMIDE | 151411-98-2.

- Chemguide.

- RSC Publishing. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile.

- eGyanKosh.

- PubMed Central. (2020).

- ResearchGate. (2024). (PDF) Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile.

- Chemistry LibreTexts. (2022). Infrared Spectroscopy Absorption Table.

- University College London. Chemical shifts.

- Fuchs, P. L., & Bunnell, C. A. (1979). Carbon-13 NMR Based Spectral Problems. John Wiley.

- ResearchGate. Molecular peaks of bromide compounds[16].

- Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands.

- ChemicalBook. 3-(Trifluoromethyl)benzyl bromide(402-23-3) 1H NMR spectrum.

- Michigan St

- Wiley Online Library. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites.

- AWS. Infrared Absorption Spectroscopy.

- NIST/EPA/NIH Mass Spectral Library.

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Arts, Science, and Commerce College, Kolhar. Nucleophilic Substitution.

- University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants.

- Chemistry LibreTexts. (2022). Infrared Spectroscopy Absorption Table.

- Bruker. (1991). Bruker Almanac.

- Chemical Reviews. (2016). Next Generation of Fluorine-Containing Pharmaceuticals, Compounds Currently in Phase II−III Clinical Trials of Major Pharmaceu.

- Flow Chemistry in Organic Synthesis. (n.d.). 14.

- Google Patents. (n.d.). EP3954215A1 - Agrochemical composition with strengthened efficacy.

- ResearchGate. (2024). (PDF) Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile.

- PubMed Central. (2023). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons.

Sources

- 1. Buy this compound | 151412-02-1 [smolecule.com]

- 2. kaibangchem.com [kaibangchem.com]

- 3. This compound 97 151412-02-1 [sigmaaldrich.com]

- 4. che.hw.ac.uk [che.hw.ac.uk]

- 5. ekwan.github.io [ekwan.github.io]

- 6. 2,6-Difluorobenzyl bromide(85118-00-9) 13C NMR spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. 19Flourine NMR [chem.ch.huji.ac.il]

- 9. colorado.edu [colorado.edu]

- 10. researchgate.net [researchgate.net]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. prepchem.com [prepchem.com]

- 13. 2-(Trifluoromethyl)benzyl bromide synthesis - chemicalbook [chemicalbook.com]

- 14. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]

An In-depth Technical Guide on 2,3,6-Trifluorobenzyl Bromide for Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on 2,3,6-Trifluorobenzyl bromide (CAS No. 151412-02-1), a fluorinated organic compound with significant applications in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals.[1] The strategic placement of three fluorine atoms on the benzyl ring imparts unique electronic properties and reactivity to the molecule, making it a valuable building block for introducing the 2,3,6-trifluorobenzyl moiety into more complex structures.[1] This document provides an in-depth analysis of its material safety data, safe handling protocols, and synthetic utility, tailored for professionals in research and drug development.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe and effective use.

| Property | Value |

| Molecular Formula | C₇H₄BrF₃ |

| Molecular Weight | 225.01 g/mol [2] |

| Appearance | Colorless liquid |

| Boiling Point | 114 °C |

| Density | 1.718 g/mL at 25 °C |

| Refractive Index | n20/D 1.5074 |

| Flash Point | 91 °C (195.8 °F) - closed cup |

| Storage Temperature | 2-8°C |

Hazard Identification and Safety Profile

This compound is classified as a hazardous substance, primarily due to its corrosive nature.

GHS Classification:

-

Skin Corrosion/Irritation: Category 1B. Causes severe skin burns and eye damage.

-

Serious Eye Damage/Eye Irritation: Category 1. Causes serious eye damage.[3][4]

Signal Word: Danger

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.

Key Precautionary Statements:

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor.

-

P405: Store locked up.[5]

This compound is also a lachrymator, meaning it can cause tearing of the eyes.

Protocols for Safe Handling and Storage

Given its hazardous properties, strict adherence to safety protocols is mandatory.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-tiered approach to exposure prevention is essential.

Caption: Essential safety measures for handling this compound.

Rationale for Controls:

-

Chemical Fume Hood: All handling of this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation of vapors.[6]

-

Eye and Face Protection: Due to its corrosive nature and lachrymatory effects, both safety goggles and a face shield are recommended.[7]

-

Gloves: Impervious gloves, such as nitrile or neoprene, should be worn.[6] Contaminated gloves should be removed and washed before reuse.

-

Protective Clothing: A lab coat and other protective clothing are necessary to prevent skin contact.[4][6]

-

Respirator: If ventilation is inadequate, a NIOSH/MSHA approved respirator with an organic vapor filter is necessary.[4][8]

Storage and Incompatibilities

Proper storage is crucial to maintain the stability of the compound and prevent hazardous reactions.

-

Storage Conditions: Store in a cool, dry, well-ventilated area in a tightly closed container.[8] Recommended storage is in a corrosives area, and some suppliers suggest refrigeration at 2-8°C.[8] The material is moisture sensitive.[9][10][11]

-

Incompatible Materials: Avoid contact with bases, strong oxidizing agents, alcohols, amines, and metals.[8][10][12]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6]

-

Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove all contaminated clothing and shoes.[11] Seek immediate medical attention.[6]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Spill and Leak Procedures

-

Minor Spills: Absorb with inert material such as sand, earth, or vermiculite and place in a suitable, labeled container for disposal.[5]

-

Major Spills: Evacuate the area. Ensure adequate ventilation.[9] Wear appropriate personal protective equipment.[5] Prevent the material from entering drains.[9]

Disposal Considerations

This compound and any contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[11]

Synthetic Applications in Research and Development

The trifluoromethyl group is known to enhance properties like lipophilicity and metabolic stability in drug candidates.[13] The reactive benzylic bromide of this compound makes it a key intermediate for introducing the trifluorobenzyl moiety into molecules to improve their pharmacokinetic profiles.[1][13]

Caption: General reaction scheme for the application of this compound in synthesis.

Exemplary Experimental Protocol: N-Alkylation

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the amine substrate in an appropriate anhydrous solvent (e.g., acetonitrile or THF).

-

Base Addition: Add a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate) to the reaction mixture.

-

Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of this compound in the same anhydrous solvent. Rationale: The slow addition at a reduced temperature helps to control the exothermicity of the reaction and minimize side-product formation.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by a suitable technique such as TLC or LC-MS.

-

Work-up: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Self-Validating System: The identity and purity of the final product should be confirmed by analytical methods such as NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Toxicological Information

-

Corrosivity: The primary toxicological concern is its corrosive nature, causing severe burns to the skin, eyes, and mucous membranes upon contact.[7] Ingestion can lead to severe damage to the gastrointestinal tract.[10][12]

-

Inhalation: Inhalation of vapors can be destructive to the tissues of the mucous membranes and upper respiratory tract.[7]

-

Carcinogenicity and Mutagenicity: There is no data available to indicate that this compound is a carcinogen or mutagen.[3][4]

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[14]

-

Hazardous Combustion Products: Thermal decomposition can produce carbon monoxide, carbon dioxide, hydrogen halides, and gaseous hydrogen fluoride.[7][10][12]

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus and full protective gear.[8]

References

- Thermo Fisher Scientific. (2025, October 7). Safety Data Sheet: this compound.

- TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET: 2-(Trifluoromethyl)benzyl Bromide.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2,3,5,6-Tetrafluorobenzyl bromide.

- Fisher Scientific. (n.d.).

- Santa Cruz Biotechnology, Inc. (2016, June 12).

- Apollo Scientific. (n.d.).

- Fisher Scientific. (n.d.). SAFETY DATA SHEET: this compound.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2,3,4,5,6-Pentafluorobenzyl bromide.

- Sigma-Aldrich. (2014, June 25).

- Sigma-Aldrich. (2025, April 30).

- Fisher Scientific. (n.d.).

- Apollo Scientific. (n.d.). SAFETY DATA SHEET: 4-CHLORO-2-(TRIFLUOROMETHOXY)BENZYL BROMIDE.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 25). Mastering Organic Synthesis: The Versatility of 2,4,5-Trifluorobenzyl Bromide.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-(Trifluoromethyl)benzyl Bromide in Modern Organic Synthesis.

Sources

- 1. nbinno.com [nbinno.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. tcichemicals.com [tcichemicals.com]

- 7. synquestlabs-azuredev-test.azurewebsites.net [synquestlabs-azuredev-test.azurewebsites.net]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

- 13. nbinno.com [nbinno.com]

- 14. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

A Technical Guide to the Spectroscopic Characterization of 2,3,6-Trifluorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6-Trifluorobenzyl bromide is a fluorinated organic compound with potential applications in the synthesis of novel pharmaceutical and agrochemical agents. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. As a reactive benzyl bromide, this compound serves as a valuable building block for introducing the 2,3,6-trifluorobenzyl moiety into a variety of molecular scaffolds.

Molecular Structure and Properties

-

Chemical Name: this compound

-

CAS Number: 151412-02-1[1]

-

Molecular Formula: C₇H₄BrF₃[1]

-

Molecular Weight: 225.01 g/mol [1]

Caption: Predicted major fragmentation pathways in the mass spectrum.

Experimental Protocol for Mass Spectrometry (Electron Ionization - GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

-

Data Acquisition:

-

Inject a small volume (typically 1 µL) of the sample solution into the Gas Chromatograph (GC) inlet.

-

The sample is vaporized and separated on the GC column.

-

The separated components elute from the GC column and enter the mass spectrometer's ion source.

-

In the ion source, the sample molecules are bombarded with electrons (typically at 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio.

-

The detector records the abundance of each ion.

-

-

Data Analysis:

-

The mass spectrum is plotted as relative intensity versus m/z.

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

-

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, along with detailed protocols for data acquisition. While experimental data is not currently widespread, the predictions and methodologies presented here offer a solid foundation for researchers working with this compound. The application of these spectroscopic techniques is crucial for verifying the identity and purity of this compound, thereby ensuring the integrity of research and development in which this compound is utilized.

References

- University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.

- ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample.

- University of California, Irvine. Sample preparation for FT-IR.

- Wikipedia. (2024). Mass spectrometry.

- Wikipedia. (2024). Nuclear magnetic resonance spectroscopy.

- Wikipedia. (2024). Fluorine-19 nuclear magnetic resonance spectroscopy.

- Doc Brown's Chemistry. Infrared Spectroscopy.

Sources

An In-depth Technical Guide to the Electrophilicity of 2,3,6-Trifluorobenzyl Bromide

Introduction: The Strategic Role of Fluorine in Modulating Reactivity

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds has become a cornerstone of molecular design. Fluorine's unique electronic properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] 2,3,6-Trifluorobenzyl bromide emerges as a particularly valuable building block in this context, offering a trifluorinated phenyl moiety that can be readily introduced into a wide range of molecular frameworks through nucleophilic substitution at the benzylic carbon. This guide provides a comprehensive analysis of the electrophilicity of this compound, delving into the underlying electronic principles that govern its reactivity and offering practical, field-proven protocols for its application in synthesis.

Deconstructing Electrophilicity: The Electronic Landscape of this compound

The electrophilicity of this compound is centered on the benzylic carbon, which is rendered susceptible to nucleophilic attack by the attached bromine atom, a good leaving group. The reactivity of this benzylic carbon is a nuanced interplay of several electronic factors, primarily the inductive and resonance effects of the three fluorine substituents on the aromatic ring.

Inductive Effects: Fluorine is the most electronegative element, and its presence on the benzene ring exerts a strong electron-withdrawing inductive effect (-I). This effect polarizes the sigma bonds, pulling electron density away from the ring and, by extension, from the benzylic carbon. This electron withdrawal intensifies the partial positive charge on the benzylic carbon, thereby increasing its electrophilicity and susceptibility to nucleophilic attack.

Resonance Effects: While the inductive effect of fluorine is dominant, it also possesses lone pairs of electrons that can be delocalized into the aromatic pi-system, a phenomenon known as the +M (mesomeric) or +R (resonance) effect. This pi-donation would, in principle, counteract the inductive effect by increasing electron density in the ring. However, the overlap between the 2p orbitals of fluorine and the 2p orbitals of carbon is not as effective as with other halogens, making the +M effect of fluorine weaker than its powerful -I effect.

The Substitution Pattern: The specific placement of the fluorine atoms at the 2, 3, and 6 positions is critical. The two ortho-fluorines (at positions 2 and 6) exert a strong inductive pull on the benzylic carbon. The fluorine at the meta-position (position 3) also contributes to the overall electron-withdrawing nature of the ring. This cumulative electron withdrawal significantly enhances the electrophilicity of the benzylic carbon, making this compound a highly reactive electrophile.

The reaction of benzylic halides can proceed through either an SN1 or SN2 mechanism, and the preferred pathway is influenced by the stability of the potential benzylic carbocation, the strength of the nucleophile, and the solvent.[2][3] The strong electron-withdrawing nature of the three fluorine atoms would destabilize the formation of a benzylic carbocation, suggesting that reactions of this compound are more likely to proceed via an SN2 mechanism, especially with strong nucleophiles.[3]

Quantitative Insights into Reactivity

Computational studies on the stability of substituted benzylic carbocations have shown that electron-withdrawing groups significantly destabilize the carbocation, disfavoring an SN1 pathway.[4][5][6] Conversely, these groups enhance the electrophilicity of the benzylic carbon, which can accelerate SN2 reactions.

Table 1: Predicted Influence of Fluorine Substitution on Reactivity

| Substituent Pattern | Predicted Effect on Benzylic Carbon Electrophilicity | Likely Mechanistic Preference | Rationale |

| Unsubstituted Benzyl Bromide | Baseline | SN1 / SN2 competitive | Resonance stabilized carbocation, accessible to nucleophiles. |

| 4-Fluorobenzyl Bromide | Increased | Leaning SN2 | Inductive withdrawal outweighs weak resonance donation. |

| This compound | Significantly Increased | Strongly favors SN2 | Cumulative strong inductive withdrawal from three fluorine atoms. |

Experimental Protocols for Nucleophilic Substitution

The high electrophilicity of this compound makes it an excellent substrate for a variety of nucleophilic substitution reactions. Below are detailed, self-validating protocols for two common and highly useful transformations: the Williamson ether synthesis and the synthesis of benzylic amines.

Protocol 1: Williamson Ether Synthesis of 2,3,6-Trifluorobenzyl Ethers

This protocol describes the synthesis of a benzyl ether via an SN2 reaction between an alkoxide and this compound.[7][8][9]

Diagram 1: Workflow for Williamson Ether Synthesis

Caption: Workflow for the synthesis of 2,3,6-trifluorobenzyl ethers.

Step-by-Step Methodology:

-

Alkoxide Formation:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add the desired alcohol (1.0 eq.) and dry tetrahydrofuran (THF, 5 mL per mmol of alcohol).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen ceases.

-

-

Nucleophilic Substitution:

-

Dissolve this compound (1.1 eq.) in a minimal amount of dry THF and add it dropwise to the alkoxide solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-